Adociasulfate-2
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Overview
Description
ADOCIASULFATE-2 is a marine natural product derived from sponges of the family Chalinidae. It is known for its unique ability to inhibit kinesin motor proteins, which are essential for various cellular processes, including mitosis and intracellular transport
Preparation Methods
ADOCIASULFATE-2 is typically isolated from marine sponges. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for this compound are complex and involve multiple steps, including the formation of hydroquinone meroterpenoids, which are key intermediates in the synthesis
Chemical Reactions Analysis
ADOCIASULFATE-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroquinone groups to quinones.
Reduction: The reverse of oxidation, where quinones are converted back to hydroquinones.
Substitution: This involves the replacement of functional groups within the molecule, often facilitated by reagents such as halogens or alkyl groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the hydroquinone or sulfate groups.
Scientific Research Applications
ADOCIASULFATE-2 has several scientific research applications:
Mechanism of Action
ADOCIASULFATE-2 exerts its effects by binding to the microtubule-binding site of kinesin motor proteins, thereby inhibiting their function . This inhibition prevents the proper functioning of the mitotic spindle, leading to cell cycle arrest and ultimately cell death . The compound is not competitive with ATP binding, which distinguishes it from other kinesin inhibitors .
Comparison with Similar Compounds
ADOCIASULFATE-2 is part of a family of sulfated triterpenoid hydroquinone compounds derived from marine sponges. Similar compounds include:
Properties
Molecular Formula |
C36H52Na2O9S2 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
disodium;[(1R,2S,5S,13S,14R,17R,18S,21S,26S,28S)-1,5,14,18,22,22,26-heptamethyl-7-sulfonatooxy-27-oxaheptacyclo[15.13.0.02,14.05,13.06,11.018,28.021,26]triaconta-6,8,10-trien-10-yl] sulfate |
InChI |
InChI=1S/C36H54O9S2.2Na/c1-31(2)15-8-16-36(7)25(31)11-18-34(5)27-12-17-33(4)26(32(27,3)20-14-29(34)43-36)13-19-35(6)28(33)21-22-23(44-46(37,38)39)9-10-24(30(22)35)45-47(40,41)42;;/h9-10,25-29H,8,11-21H2,1-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t25-,26+,27+,28-,29-,32+,33+,34-,35-,36-;;/m0../s1 |
InChI Key |
LLFWGACFIWPWDA-TZYHAVDYSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@]4([C@@H]2CC[C@]5([C@H]4CC6=C(C=CC(=C65)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)(CC[C@@H]7[C@@](O3)(CCCC7(C)C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C4CCC5(C(C4(CCC3O2)C)CCC6(C5CC7=C(C=CC(=C76)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)C)C)C.[Na+].[Na+] |
Synonyms |
adociasulfate-2 AS-2 cpd |
Origin of Product |
United States |
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